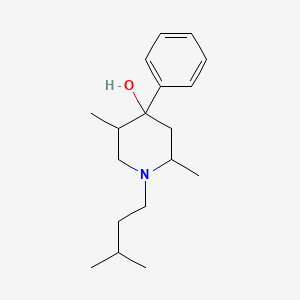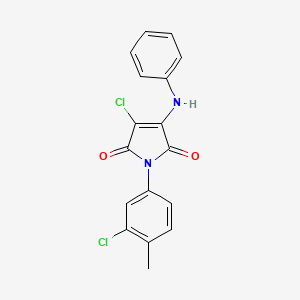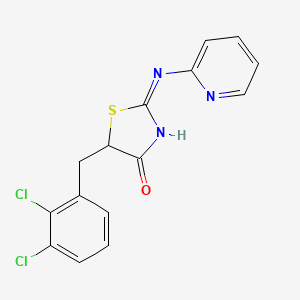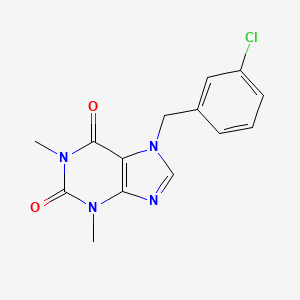![molecular formula C22H22ClNO4S2 B11653557 (5E)-5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653557.png)
(5E)-5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5E)-5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone core, a chlorinated benzylidene group, and multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloro-2-hydroxybenzaldehyde, 4-methylphenol, and 3-methyl-2-thioxo-1,3-thiazolidin-4-one.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research and drug development.
Medicine
Anti-inflammatory: Preliminary studies suggest that the compound may have anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.
Cancer Research: Its ability to inhibit certain cellular pathways could be exploited in cancer research for the development of new therapeutic agents.
Industry
Coatings and Adhesives: The compound’s chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.
Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of more complex pharmaceutical compounds.
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on the application:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis and death.
Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5E)-5-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-(5-fluoro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
- Chlorine Substitution : The presence of a chlorine atom in the benzylidene group enhances the compound’s reactivity and potential biological activity compared to its bromo or fluoro analogs.
- Ether Linkages : The multiple ether linkages provide flexibility and solubility advantages, making it more versatile in various applications.
(5E)-5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one , covering its synthesis, reactions, applications, and unique properties
Eigenschaften
Molekularformel |
C22H22ClNO4S2 |
|---|---|
Molekulargewicht |
464.0 g/mol |
IUPAC-Name |
(5E)-5-[[5-chloro-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22ClNO4S2/c1-15-3-6-18(7-4-15)27-11-9-26-10-12-28-19-8-5-17(23)13-16(19)14-20-21(25)24(2)22(29)30-20/h3-8,13-14H,9-12H2,1-2H3/b20-14+ |
InChI-Schlüssel |
WUUUUSUPHXEBSZ-XSFVSMFZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)/C=C/3\C(=O)N(C(=S)S3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653476.png)

![Ethyl 4,5-dimethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11653486.png)

![(2E)-2-{(2Z)-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11653498.png)
![Propan-2-yl 2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653506.png)
![ethyl 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11653511.png)


![(3-Chloro-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11653545.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-iodobenzamide](/img/structure/B11653549.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11653562.png)


